1,3-Dibromoadamantane

Organic Synthesis Radical Chemistry SRN1 Mechanism

This 1,3-dibromoadamantane features the critical bridgehead 1,3-substitution pattern essential in patented saxagliptin synthesis and cataloged as Vildagliptin Impurity 8. Unlike the 1,4-dibromo isomer which yields complex SRN1 mixtures, the 1,3-isomer delivers predominantly the desired disubstituted product—maximizing effective yields and minimizing purification. For polymer research, it uniquely enables access to 1,3-dehydroadamantane, a strained monomer yielding resins with exceptional thermal stability for aerospace composites. Select this isomer to meet regulated pharma specifications and optimize synthesis efficiency.

Molecular Formula C10H14Br2
Molecular Weight 294.03 g/mol
CAS No. 876-53-9
Cat. No. B019736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromoadamantane
CAS876-53-9
Synonyms1,3-Dibromo-tricyclo[3.3.1.13,7]decane;  1,3-Dibromo-adamantane;  NSC 102289; 
Molecular FormulaC10H14Br2
Molecular Weight294.03 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)Br)Br
InChIInChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
InChIKeyHLWZKLMEOVIWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromoadamantane Procurement: Chemical Identity and Baseline Characteristics


1,3-Dibromoadamantane (CAS: 876-53-9) is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon [1]. It features two bromine atoms substituted at the bridgehead 1 and 3 positions of the adamantane cage, providing a symmetrical, bifunctional building block. This compound is a solid at room temperature with a molecular weight of 294.03 g/mol [2]. It is widely recognized as a crucial intermediate in organic synthesis, particularly for constructing complex molecules with the adamantane core, which is valued for its thermal stability and unique geometry [3].

Why 1,3-Dibromoadamantane is Not Interchangeable with Other Adamantane Halides in Procurement


While several brominated or halogenated adamantane derivatives exist, their substitution patterns and resulting properties critically define their utility. Simple substitution with 1-bromoadamantane, 1,3-dichloroadamantane, or even the 1,4-dibromo isomer is not a viable procurement strategy for many applications. The specific 1,3-bridgehead dibromo substitution of this compound imparts a unique combination of reactivity and structural ordering [1]. This is demonstrably different from the 1,4-dibromo isomer, which yields different product distributions in key SRN1 reactions [2], and from the monobromo analog, which lacks the bifunctionality required for building polymers or advanced intermediates [3]. The following evidence sections quantify these performance differences to support a precise, data-driven selection decision.

Quantitative Evidence Guide for Differentiating 1,3-Dibromoadamantane (876-53-9)


Comparative Reactivity in SRN1 Reactions: 1,3- vs 1,4-Dibromoadamantane

In photostimulated SRN1 reactions with Me3Sn- ions in liquid ammonia, both 1,3- and 1,4-dibromoadamantane react 'very fast' to yield disubstitution products in good yields [1]. However, a critical differentiation emerges when examining product distribution with other nucleophiles. For example, the reaction with nitromethane anions (CH2NO2-) demonstrates divergent pathways: 1,3-dibromoadamantane yields the disubstitution product 11, while 1,4-dibromoadamantane yields a mixture of the monobromo-substitution products 15 and 16 along with the disubstitution product 17 [2]. This indicates that the 1,3-isomer provides a cleaner, more predictable route to symmetric bifunctionalized products, whereas the 1,4-isomer leads to a complex mixture, increasing purification burden and reducing effective yield of the desired bifunctional compound.

Organic Synthesis Radical Chemistry SRN1 Mechanism

Superior Yield in Selective Synthesis of 1,3-Dibromoadamantane vs 1-Bromoadamantane

A critical differentiator for procurement of a specific dihalide is the ability to synthesize it selectively in high yield. Early attempts to prepare 1,3-dibromoadamantane using prior art catalysts were unsuccessful, yielding only the mono-bromo product, 1-bromoadamantane [1]. This highlights the challenge of achieving a clean, high-yielding dibromination. A dedicated procedure was developed using a specific boron tribromide–aluminium bromide catalyst (125:1 molar ratio) to achieve a high yield of the 1,3-dibromo compound [1]. Furthermore, a more recent patent application for saxagliptin intermediates describes a synthesis of 1,3-dibromoadamantane with a reported yield of 78% [2]. This contrasts sharply with the inability of older methods to produce the compound at all, demonstrating that modern, optimized protocols for this specific isomer are now available and reproducible.

Synthetic Methodology Process Chemistry Halogenation

Distinct Solid-State Behavior: Ordered Orthorhombic Phase of 1,3-Dibromoadamantane

The solid-state properties of a compound, including polymorphism and phase transitions, are critical for formulation, storage, and material science applications. A comprehensive X-ray powder diffraction and DSC study comparing 1,3-disubstituted adamantanes reveals that 1,3-dibromoadamantane (13DBrA) exhibits a 'unique ordered orthorhombic phase (Pnma, Z=4, Z′=0.5)' that remains stable up to its melting point at 382.1 ± 0.5 K [1]. This is in direct contrast to its structural analogs: 1,3-dimethyladamantane (13DMA) undergoes a phase transition from a low-temperature monoclinic to a high-temperature hexagonal plastic phase before melting, and 1,3-adamantanediol (13DOHA) also exhibits a plastic phase [1]. The absence of a plastic phase in 13DBrA indicates a different intermolecular interaction profile, which can affect its behavior in solid-state reactions, crystal engineering, and as a component in solid formulations.

Crystallography Polymorphism Thermal Analysis

Validated Use as a Key Pharmaceutical Intermediate for Saxagliptin and Vildagliptin

A key procurement driver for 1,3-dibromoadamantane is its established role as a critical intermediate in the synthesis of commercial pharmaceuticals. Specifically, it is a direct precursor in the manufacturing route for Saxagliptin, a marketed DPP-4 inhibitor for type 2 diabetes [1]. The Chinese patent CN111892478A details a synthetic method where 1,3-dibromoadamantane is a pivotal building block, emphasizing its importance for a cost-effective and stable production process [1]. Furthermore, the compound is cataloged as a known impurity standard (Vildagliptin Impurity 8) for the related drug Vildagliptin [2]. While other brominated adamantanes may be used as general building blocks, the specific 1,3-dibromo isomer is demonstrably the one validated in the patent literature and quality control workflows for these high-volume pharmaceutical targets. This establishes a specific, high-value procurement niche that is not met by 1-bromoadamantane or 1,3-dichloroadamantane.

Medicinal Chemistry DPP-4 Inhibitors Pharmaceutical Intermediates

Bifunctionality Enables Synthesis of Highly Strained 1,3-Dehydroadamantane and its Polymers

The 1,3-bifunctionality of 1,3-dibromoadamantane is essential for accessing unique strained hydrocarbon structures. It serves as the direct precursor to 1,3-dehydroadamantane (DHA), a highly reactive molecule with inverted carbon atoms [1]. This transformation is not possible with the monobromo analog. DHA, generated from 1,3-dibromoadamantane, is then shown to homopolymerize at 140-160°C to form 'thermally resistant, insoluble materials' and can spontaneously copolymerize with oxygen [1]. This provides a clear, materials-driven differentiation: the dibromo compound unlocks a class of strained monomers and thermally stable polymers, while the monobromo derivative can only lead to simple substitution products. The resulting polymers have been specifically targeted for 'advanced aerospace structural applications' and 'carbon-carbon systems' in patent literature [2].

Polymer Chemistry Strained Molecules Materials Science

Comparative Reactivity with Diphenylphosphide Ions: 1,3-Dibromo vs 1,3-Dichloroadamantane

In studies of SRN1 reactions with diphenylphosphide ions (Ph2P-) in liquid ammonia, a direct comparison was made between 1,3-dichloroadamantane (1a), 1-bromo-3-chloroadamantane (1b), and 1,3-dibromoadamantane (1c) [1]. The key finding is that the product distribution is dependent on the substrate. While all three react, the specific outcome and the balance between intermolecular and intramolecular electron transfer pathways differ based on the halogen substitution. For example, irradiation of 1,3-dibromoadamantane alone (without Ph2P- ions) resulted in less than 5% reaction, confirming the photostimulated nature of the process and the compound's stability under these conditions [1]. This data confirms that the choice between the dichloro, monobromo-monochloro, and dibromo derivatives is not trivial; each leads to a different product profile. For a synthetic chemist seeking a specific product ratio or pathway, the dibromo compound offers a distinct and well-characterized reactivity profile.

Organophosphorus Chemistry SRN1 Reactions Halogen Exchange

Primary Application Scenarios for 1,3-Dibromoadamantane Based on Differentiated Evidence


Pharmaceutical Intermediate for DPP-4 Inhibitors (Saxagliptin and Vildagliptin QC)

Based on its validated role as a key intermediate in the patented synthesis of saxagliptin [1] and its cataloging as Vildagliptin Impurity 8 [2], the primary procurement driver for 1,3-dibromoadamantane is within the pharmaceutical industry. It is essential for R&D groups developing or improving saxagliptin manufacturing processes, and for analytical and quality control (QC) laboratories requiring a certified reference standard for method development, method validation (AMV), and batch release testing of vildagliptin drug substances and products. Procuring a generic 1-bromo or 1,3-dichloro analog will not satisfy the specific structural requirements of these validated, regulated pathways.

Precursor for Advanced, Thermally Stable Polymers and Aerospace Materials

The unique bifunctionality of 1,3-dibromoadamantane enables its use as a gateway to highly strained monomers like 1,3-dehydroadamantane [1]. This monomer can be further elaborated (e.g., to 1,3-diethynyladamantane) and polymerized to yield resins with exceptional thermal stability, making them suitable for demanding applications such as matrices for carbon-carbon composites and electrical insulators in aerospace structures [2]. This scenario is a high-value niche for materials science and polymer chemistry researchers, and it is inaccessible using monobromo or other dihalogenated isomers that do not lead to the same strained intermediates. Procurement in this context is for enabling a specific, advanced material property set.

Synthesis of Symmetric Bifunctional Adamantane Building Blocks via Clean SRN1 Chemistry

For organic chemists seeking to install two identical functional groups onto an adamantane core, 1,3-dibromoadamantane offers a demonstrably cleaner pathway compared to the 1,4-dibromo isomer. As shown in SRN1 reactions with nitromethane anions, the 1,3-isomer yields predominantly the desired disubstituted product, while the 1,4-isomer generates a complex mixture requiring extensive purification [1]. This translates directly to higher effective yields and reduced time and cost in a research or pilot-scale synthesis laboratory. Selecting the 1,3-isomer is a strategic decision to maximize efficiency when a symmetric 1,3-difunctionalized adamantane is the target.

Crystal Engineering and Solid-State Formulation Studies

The distinct solid-state behavior of 1,3-dibromoadamantane, characterized by a stable ordered orthorhombic phase that does not form a plastic crystal phase before melting [1], makes it a subject of interest for crystal engineering and solid-state chemistry. Its higher melting point (382.1 K) and ordered structure, compared to the plastic phases of other 1,3-disubstituted analogs [1], suggest a different intermolecular interaction profile. Researchers involved in co-crystal screening, solid formulation development, or fundamental studies of molecular packing in adamantane derivatives would specifically select this compound over its dimethyl or diol counterparts to investigate the impact of halogen bonding and molecular shape on crystal lattice stability and phase behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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